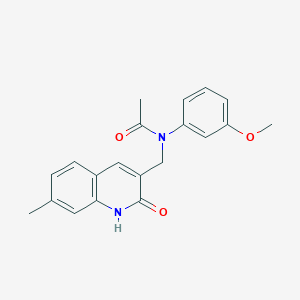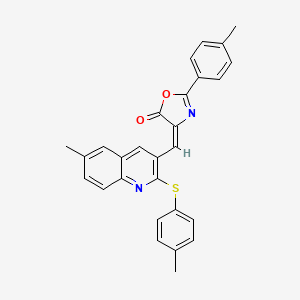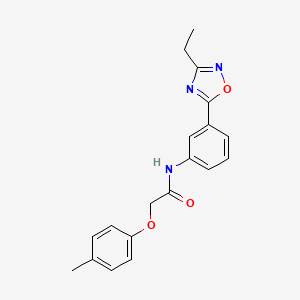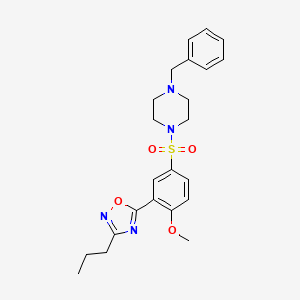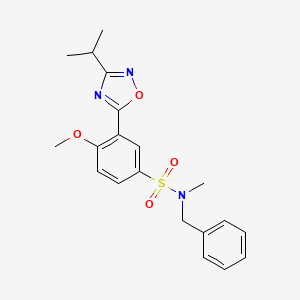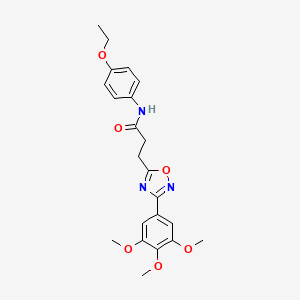![molecular formula C24H26N4O2 B7705335 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7705335.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide, commonly known as BMQ or BMQ-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMQ belongs to the class of pyrazoloquinoline derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of BMQ is not fully understood. However, it is believed that BMQ exerts its therapeutic effects by modulating various signaling pathways. In cancer, BMQ inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation, BMQ inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorders, BMQ modulates the Nrf2/ARE pathway, which is involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
BMQ has been shown to have various biochemical and physiological effects. In cancer research, BMQ has been shown to inhibit cell proliferation and induce apoptosis. In inflammation research, BMQ has been shown to reduce the production of inflammatory cytokines. In neurological disorders, BMQ has been shown to improve cognitive function and reduce oxidative stress.
実験室実験の利点と制限
BMQ has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. BMQ has also shown promising results in various scientific research applications, making it a potential candidate for further study. However, there are also limitations to using BMQ in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for BMQ research. In cancer research, BMQ could be further studied for its potential as a chemotherapy agent or as a combination therapy with other anticancer drugs. In inflammation research, BMQ could be studied for its potential as an anti-inflammatory agent for various inflammatory diseases. In neurological disorders, BMQ could be studied for its potential as a neuroprotective agent for various neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of BMQ and to determine its safety and efficacy for clinical use.
Conclusion:
In conclusion, BMQ is a novel compound that has shown promising results in various scientific research applications. Its synthesis method is relatively straightforward, and it has several advantages for lab experiments. BMQ's mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy. However, BMQ's potential therapeutic applications make it a promising candidate for further study.
合成法
The synthesis of BMQ involves the condensation of 4-ethoxybenzoyl chloride with 1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of a base, such as triethylamine or pyridine. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is then purified using column chromatography to obtain pure BMQ.
科学的研究の応用
BMQ has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in cancer, inflammation, and neurological disorders. In cancer research, BMQ has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that BMQ can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorders, BMQ has been shown to improve cognitive function and reduce oxidative stress.
特性
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-4-6-13-28-23-20(15-18-14-16(3)7-12-21(18)25-23)22(27-28)26-24(29)17-8-10-19(11-9-17)30-5-2/h7-12,14-15H,4-6,13H2,1-3H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNADXOJOQCSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

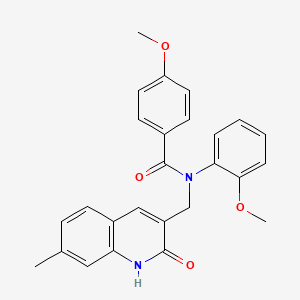

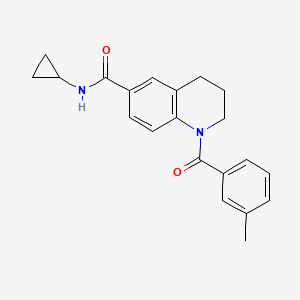
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7705287.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide](/img/structure/B7705288.png)

